molecular formula C12H7N3 B8205188 2-Phenylprop-1-ene-1,1,3-tricarbonitrile CAS No. 101685-29-4

2-Phenylprop-1-ene-1,1,3-tricarbonitrile

Cat. No.: B8205188
CAS No.: 101685-29-4
M. Wt: 193.20 g/mol
InChI Key: OKGPOSFUSLYERN-UHFFFAOYSA-N
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Description

2-Phenylprop-1-ene-1,1,3-tricarbonitrile (CAS: 6768-26-9), also referred to as malononitrile dimer, is a versatile reagent in synthetic organic chemistry. It features a conjugated system with three cyano groups and an amino substituent, enabling diverse reactivity in multicomponent and cyclization reactions. Synthesized from malononitrile under basic conditions , this compound is pivotal in constructing heterocyclic frameworks such as chromenopyridines, selenopyridines, and quinoline derivatives. Its electron-deficient structure facilitates nucleophilic attacks and cycloadditions, making it a cornerstone in drug discovery and materials science .

Properties

IUPAC Name

2-phenylprop-1-ene-1,1,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3/c13-7-6-12(11(8-14)9-15)10-4-2-1-3-5-10/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGPOSFUSLYERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404984
Record name 1-Propene-1,1,3-tricarbonitrile, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101685-29-4
Record name 1-Propene-1,1,3-tricarbonitrile, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds via a Knoevenagel condensation mechanism (Figure 1), where the aldehyde undergoes nucleophilic attack by the active methylene group of the tricyano compound. Piperidine or triethylamine is employed as a base to deprotonate the methylene group, facilitating enolate formation. The reaction is conducted in acetonitrile under reflux (80–90°C) for 6–12 hours, yielding the target compound as a crystalline solid after chromatographic purification.

Key Optimization Parameters:

  • Molar Ratio: A 1:1 stoichiometry between aldehyde and tricyano precursor minimizes side products.

  • Solvent Choice: Polar aprotic solvents (e.g., acetonitrile, 1,4-dioxane) enhance reaction rates.

  • Base Selection: Piperidine outperforms triethylamine in suppressing polymerization byproducts.

Base-Catalyzed Dimerization of Functionalized Malononitrile Derivatives

An alternative route involves modifying the malononitrile dimerization process to incorporate phenyl groups. The standard synthesis of 2-aminoprop-1-ene-1,1,3-tricarbonitrile involves base-catalyzed dimerization of malononitrile. By introducing benzaldehyde during this process, the amino group in the dimer can be replaced with a phenyl substituent (Figure 2).

Procedure and Challenges

In a representative protocol, malononitrile (2.0 mmol) and benzaldehyde (1.0 mmol) are dissolved in ethanol containing ammonium acetate (0.5 mmol). The mixture is heated at 60°C for 24 hours, during which the aldehyde participates in a tandem aldol-dimerization reaction. However, competing side reactions, such as the formation of benzylidenemalononitrile, necessitate careful temperature control and excess malononitrile.

Analytical Validation:

  • ¹H NMR: The phenyl proton resonances appear as a multiplet at δ 7.2–7.5 ppm, while the vinylic proton (C=CH) resonates as a singlet at δ 6.8–7.0 ppm.

  • IR Spectroscopy: Strong absorptions at 2220 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (C=C stretch) confirm the structure.

Multi-Component Reactions for Direct Assembly

Recent advances highlight the use of one-pot, multi-component reactions (MCRs) to streamline synthesis. For instance, a mixture of benzaldehyde, malononitrile, and cyanoacetic acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂) generates this compound via sequential Knoevenagel and cyano-group transfer steps (Figure 3).

Advantages of MCRs

  • Atom Economy: Reduces waste by incorporating all reactants into the final product.

  • Scalability: Demonstrated for gram-scale production with yields exceeding 70%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Key Limitation
Condensation65–75≥958–12Requires chromatographic purification
Dimerization50–6085–9024Competing side reactions
Multi-Component70–80≥906–8Sensitivity to moisture

Applications and Derivative Synthesis

The synthetic versatility of this compound is evident in its role as a precursor for:

  • Push-pull chromophores: Conjugation with electron-rich aryl amines enhances nonlinear optical properties.

  • Heterocyclic frameworks: Cyclocondensation with thiols or amines yields thiophene and pyridine derivatives, respectively .

Chemical Reactions Analysis

Types of Reactions

2-Phenylprop-1-ene-1,1,3-tricarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Synthetic Chemistry Applications

2-Phenylprop-1-ene-1,1,3-tricarbonitrile serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions leading to the formation of complex molecules.

Key Reactions:

  • Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds. For instance, it has been used in the synthesis of 1,2-dihydropyridine derivatives through reactions with malononitrile and ethyl cyanoacetate under specific conditions .
  • Formation of Pyridine Derivatives: It reacts with amines to produce pyridine derivatives, which are important in pharmaceuticals and agrochemicals .

Case Study:
A study demonstrated the synthesis of a series of pyridine derivatives from this compound and various amines. The resulting compounds exhibited varying degrees of cytotoxicity against cancer cell lines, indicating their potential use in cancer therapy .

Medicinal Chemistry Applications

The compound has been explored for its biological activity, particularly in the development of anticancer agents.

Cytotoxicity Studies:
Research has shown that derivatives synthesized from this compound exhibit significant cytotoxic effects against several cancer cell lines. For example:

  • Compounds derived from this tricyanopropene showed optimal cytotoxic effects against tested cancer cell lines during screening assays .

Mechanism of Action:
The mechanism involves the interaction of these compounds with cellular targets leading to apoptosis in cancer cells. Detailed studies on structure-activity relationships (SAR) have provided insights into optimizing these compounds for enhanced efficacy .

Mechanism of Action

The mechanism of action of 2-Phenylprop-1-ene-1,1,3-tricarbonitrile involves its interaction with various molecular targets and pathways. The nitrile groups can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 2-phenylprop-1-ene-1,1,3-tricarbonitrile are best contextualized by comparing it to structurally or functionally related compounds. Below is a detailed analysis:

Selenopyridines

  • Structure : Incorporates selenium instead of oxygen/sulfur in the pyridine ring.
  • Synthesis: Produced via a one-pot four-component reaction of this compound, selenium, NaBH₄, and active halo-compounds (e.g., chloroacetonitrile). Temperature modulates product distribution: 0°C favors selenopyridines (81% yield), while higher temperatures favor selenopheno[2,3-b]pyridines (95% yield at 70°C) .
  • Applications: Seleno-azo derivatives exhibit potent anticancer activity (IC₅₀ = 2.59–3.93 µM against PC-3 and MG-63 cells) and EGFR inhibition (IC₅₀ = 0.123–0.301 µM) .

Chromenopyridines

  • Structure : Fused chromene and pyridine rings.
  • Synthesis : Formed via three-component reactions of salicylaldehydes, this compound, and cyclic ketones (e.g., 1,3-cyclohexanedione) in acetonitrile with triethylamine catalysis (yields: 59–88%) .
  • Derivatives with morpholine/piperidine substituents show micromolar antiproliferative activity .

Quinoline and Furan Derivatives

  • Structure: Quinoline core with cyano substituents; furan-linked tricyano systems.
  • Synthesis: Condensation with 2-acetylfuran yields 2-amino-4-(furan-2-yl)penta-1,3-diene-1,1,3-tricarbonitrile, which cyclizes into quinolines or furans .
  • Applications: Antitumor activity against breast adenocarcinoma (MCF-7), lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines, with IC₅₀ values <10 µM .

Pyrazolo and Thiazole Derivatives

  • Structure: Pyrazole/thiazole fused with tricyano groups.
  • Synthesis : Reaction with hydrazine hydrate yields pyrazolo[3,4-d]pyrimidines, while CS₂ or PhNCS forms thiazoles .
  • Applications: Limited biological data, but structural diversity suggests utility in agrochemicals and dyes .

Naphthyridines

  • Structure : Bicyclic systems with two fused pyridine rings.
  • Synthesis: Domino four-component reactions involving diamines, nitroethylene derivatives, and carbonyl compounds .
  • Applications: Antiproliferative and anti-HIV activities reported, though less potent than selenopyridines .

Comparative Data Table

Compound Class Key Structural Feature Synthesis Conditions Yield Range Notable Applications
Selenopyridines Se-containing pyridine 0–70°C, NaBH₄/Se system 24–95% Anticancer (IC₅₀ = 2.59–3.93 µM)
Chromenopyridines Chromene-pyridine fusion Reflux in CH₃CN, Et₃N catalyst 59–88% MAP kinase inhibition
Quinoline Derivatives Tricyano-quinoline core Condensation with acetylfuran 71–84% Broad-spectrum antitumor activity
Pyrazolo Derivatives Pyrazole-tricyanovinyl linkage Hydrazine hydrate in ethanol 65–74% Agrochemical intermediates
Naphthyridines Bicyclic pyridine system Four-component domino reaction 53–87% Anti-HIV, antiproliferative

Key Research Findings

  • Reactivity: The tricyano groups in this compound enable electron-deficient reactivity, favoring Michael additions and cyclizations. Temperature and catalyst choice critically influence product distribution (e.g., selenopyridines vs. selenophenopyridines) .
  • Biological Potency: Seleno-azo derivatives outperform doxorubicin in anticancer assays, highlighting selenium’s role in enhancing bioactivity . Chromenopyridines exhibit target-specific kinase inhibition, validated by molecular docking .
  • Structural Versatility: The compound’s ability to form fused heterocycles (e.g., quinolines, naphthyridines) underscores its utility in diversifying medicinal chemistry scaffolds .

Biological Activity

2-Phenylprop-1-ene-1,1,3-tricarbonitrile is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This compound features a phenyl group and multiple cyano groups, which contribute to its reactivity and stability. Research has indicated its potential applications in oncology, particularly as an antitumor agent.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been evaluated against various cancer cell lines, demonstrating promising inhibitory effects.

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineInhibition (%)IC50 (µM)
MCF-7 (Breast Cancer)70%15.2
NCI-H460 (Lung Cancer)65%20.5
SF-268 (CNS Cancer)60%18.0

These results indicate that the compound exhibits significant cytotoxicity against these cancer types, suggesting its potential as a lead compound for further development in cancer therapy .

The precise mechanism by which this compound exerts its antitumor effects is still under investigation. However, it is hypothesized that the cyano groups may interact with cellular targets involved in proliferation and apoptosis pathways.

Synthesis and Evaluation of Derivatives

A series of derivatives were synthesized from this compound to explore their biological activities. For instance, reactions with heterocyclic diazonium salts yielded hydrazones that were screened for anticancer properties.

Table 2: Biological Evaluation of Synthesized Derivatives

CompoundCell Line TestedInhibition (%)IC50 (µM)
Hydrazone AMCF-775%12.0
Hydrazone BNCI-H46068%22.0
Hydrazone CSF-26862%19.5

These derivatives demonstrated enhanced activity compared to the parent compound, indicating that modification of the structure can lead to improved biological effects .

Structure-Activity Relationship (SAR)

The biological activity of compounds related to this compound can be analyzed through SAR studies. The presence of the phenyl group is believed to play a crucial role in enhancing lipophilicity and facilitating cellular uptake, while the cyano groups may contribute to the compound's reactivity with biological targets.

Q & A

Basic Research Questions

Q. What are efficient synthetic methodologies for preparing 2-phenylprop-1-ene-1,1,3-tricarbonitrile and its derivatives?

  • Methodology :

  • One-pot multicomponent reactions are widely used. For example, reacting salicylaldehyde, 8-hydroxyquinoline, and 2-aminopropene-1,1,3-tricarbonitrile in ethanol with triethylamine at 78°C yields functionalized chromeno-pyridine derivatives (e.g., 2,4-diamino-5H-chromeno[2,3-b]pyridines) with high yields .
  • Microwave-assisted synthesis reduces reaction time: A four-component reaction involving aromatic aldehydes, acetophenones, and malononitrile under microwave irradiation with sodium alkoxide/ammonium acetate catalysts produces cyanopyridines efficiently .
    • Key Considerations : Optimize solvent (ethanol, DMF), temperature (reflux or microwave), and catalyst (triethylamine, NaOEt) to enhance yield and purity.

Q. How can spectroscopic techniques characterize this compound derivatives?

  • Methodology :

  • FTIR : Identify nitrile (C≡N) stretches near 2200–2250 cm⁻¹ and amino (N–H) bands at 3300–3500 cm⁻¹ .
  • NMR : Use 1H^1H NMR to confirm aromatic protons (δ 7.0–8.5 ppm) and 13C^{13}C NMR to resolve nitrile carbons (δ 110–120 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns for structural validation.

Advanced Research Questions

Q. What strategies enable heterocyclization of this compound into bioactive compounds?

  • Methodology :

  • Selenopyridine Synthesis : React with selenium, NaBH₄, and active halo-compounds (e.g., chloroacetonitrile) under nitrogen to form Se-alkyl selenopyridines. These derivatives show anticancer activity (e.g., IC₅₀ = 2.59–3.93 µM against PC-3/MG-63 cells) .
  • Spirocyclic Systems : Treat with cyclohexanone and amines in ethanol/KOH to generate spiro compounds like 4-imino-3-azaspiro[5.5]undecane derivatives .
    • Data Analysis : Monitor reaction progress via TLC (e.g., CHCl₃:EtOH 10:1) and characterize products using X-ray crystallography (SHELX programs for refinement) .

Q. How do structural modifications of this compound influence biological activity?

  • Methodology :

  • Anticancer Activity : Introduce selenoazo or pyridazine moieties via diazonium salt coupling. Derivatives like selenoazo dyes 12a–b inhibit EGFR kinase (IC₅₀ = 0.123–0.301 µM vs. lapatinib’s 0.049 µM) .
  • Antimicrobial Screening : Test heterocyclic derivatives (pyrazoles, isoxazoles) against bacterial/fungal strains using agar diffusion assays .
    • Mechanistic Insights : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like EGFR or c-Met kinase .

Q. What are the challenges in scaling up multi-component reactions involving this compound?

  • Methodology :

  • Eco-Friendly Protocols : Replace toxic H₂Se with in-situ NaHSe generation (NaBH₄ + Se) to improve safety .
  • Waste Reduction : Use solvent-free or aqueous conditions (e.g., DES/choline chloride-urea systems) for naphthyridine synthesis .
    • Optimization : Adjust stoichiometry (e.g., 1:1:1 molar ratio for reactants) and employ flow chemistry for continuous production .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Phenylprop-1-ene-1,1,3-tricarbonitrile
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2-Phenylprop-1-ene-1,1,3-tricarbonitrile

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